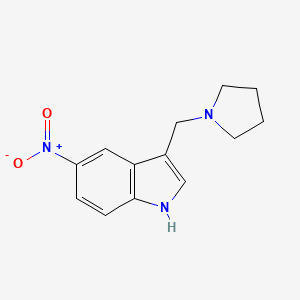

5-nitro-3-(pyrrolidin-1-ylmethyl)-1H-indole

Description

Properties

IUPAC Name |

5-nitro-3-(pyrrolidin-1-ylmethyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c17-16(18)11-3-4-13-12(7-11)10(8-14-13)9-15-5-1-2-6-15/h3-4,7-8,14H,1-2,5-6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBLKOOHEMGHOAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CNC3=C2C=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Nitro-1H-Indole-3-Carbaldehyde

The synthesis begins with the preparation of 5-nitro-1H-indole-3-carbaldehyde, a key intermediate. The Vilsmeier-Haack reaction is employed, where 5-nitroindole is treated with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce the formyl group at the 3-position.

Procedure :

-

Vilsmeier-Haack Reaction :

-

5-Nitro-1H-indole (1 equiv.) is dissolved in DMF (10 mL) under inert conditions.

-

POCl₃ (1.2 mL, 9.25 mmol, 1.5 equiv.) is added dropwise at 0°C.

-

The mixture is stirred at room temperature for 1 hour, then quenched with ice water and neutralized to pH 9 using 50% NaOH.

-

The product, 5-nitro-1H-indole-3-carbaldehyde, is isolated via filtration or extraction (yield: 60–75%).

-

Mannich Reaction with Pyrrolidine

The aldehyde intermediate undergoes a Mannich reaction with pyrrolidine and formaldehyde to install the pyrrolidin-1-ylmethyl moiety.

Procedure :

-

Condensation :

-

Purification :

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF, 0°C → RT | 60–75 | >90% |

| Mannich Reaction | Pyrrolidine, paraformaldehyde | 34–81 | 85–95% |

Nucleophilic Substitution on 5-Nitro-3-(Chloromethyl)-1H-Indole

Preparation of 5-Nitro-3-(Chloromethyl)-1H-Indole

This method involves the chloromethylation of 5-nitroindole using chloromethylating agents such as paraformaldehyde and hydrochloric acid.

Procedure :

Substitution with Pyrrolidine

The chloromethyl intermediate undergoes nucleophilic substitution with pyrrolidine.

Procedure :

-

Reaction :

-

Purification :

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Chloromethylation | Paraformaldehyde, HCl, dioxane | 50–65 |

| Nucleophilic Substitution | Pyrrolidine, Na₂CO₃, KI | 45–70 |

Reductive Cyclization of Nitro-Styrene Derivatives

Synthesis of 2-Nitro-Styrene Precursor

A Pd/Ru-catalyzed reductive cyclization method employs 2-nitrostyrenes as precursors. This approach is scalable and avoids column chromatography.

Procedure :

Functionalization with Pyrrolidine

The resulting indole intermediate is functionalized via Mannich reaction (as in Section 1.2) to introduce the pyrrolidin-1-ylmethyl group.

Key Data :

| Parameter | Value |

|---|---|

| Catalyst | Pd/phenanthroline (0.2 mol%) |

| Yield (Cyclization) | 75–90% |

| Purity | >95% |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Vilsmeier-Haack/Mannich | High yields (81%) | Requires toxic POCl₃ | Lab-scale |

| Nucleophilic Substitution | Simple conditions | Moderate yields (70%) | Pilot-scale |

| Reductive Cyclization | Scalable, no chromatography | Requires specialized catalysts | Industrial-scale |

Critical Reaction Parameters

Temperature Control

Chemical Reactions Analysis

Types of Reactions

5-nitro-3-(pyrrolidin-1-ylmethyl)-1H-indole can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Reduction: 5-amino-3-(pyrrolidin-1-ylmethyl)-1H-indole.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

5-Nitro-3-(pyrrolidin-1-ylmethyl)-1H-indole and its derivatives have been explored for their pharmacological properties, particularly in treating neurological and psychiatric disorders.

1.1. Treatment of Migraine and Other Disorders

The compound has been identified as a potential treatment for migraines and other disorders related to serotonergic neurotransmission. It acts as a serotonin (5-HT) receptor agonist, which is crucial in managing conditions such as depression, anxiety, and pain syndromes. The efficacy of similar indole derivatives has been documented in various studies, showing their ability to mimic established migraine treatments like sumatriptan .

1.2. Anticancer Activity

Recent research has highlighted the anticancer potential of 5-nitroindole derivatives. For instance, studies have shown that these compounds can bind to c-Myc G-quadruplex DNA structures, which play a significant role in cancer cell proliferation. This binding capability suggests that they could be developed into novel anticancer agents .

2.1. Vilsmeier-Haack Reaction

One common method for synthesizing this compound is the Vilsmeier-Haack reaction, which allows for the introduction of the nitro group at the 5-position of the indole ring. This method has been optimized to improve yields significantly .

2.2. BF3-OEt2 Catalyzed Reactions

Another approach involves using BF3-OEt2 as a catalyst for C3-alkylation reactions of indoles, facilitating the formation of various derivatives with promising biological activities .

3.1. Mechanism of Action

The mechanism by which 5-nitroindole derivatives exert their effects often involves interactions with neurotransmitter systems. For example, their role as serotonin receptor agonists indicates that they may modulate serotonergic pathways, thereby influencing mood and pain perception .

3.2. Antiproliferative Effects

In vitro studies have demonstrated that certain derivatives exhibit significant antiproliferative activity against various cancer cell lines, indicating their potential utility in cancer therapy .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-nitro-3-(pyrrolidin-1-ylmethyl)-1H-indole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The pharmacological and chemical properties of 5-nitro-3-(pyrrolidin-1-ylmethyl)-1H-indole can be contextualized against structurally related indole derivatives. Key comparisons include:

2.1. 5-Nitro-3-(piperazin-1-ylmethyl)-1H-indole

- Structure : Replaces the pyrrolidine ring with a piperazine group.

2.2. 5-Nitro-3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

- Structure : Features a benzyl-tetrahydropyridine substituent.

- Impact : The bulky benzyl group may sterically hinder interactions with enzyme active sites but could improve metabolic stability. This compound’s formula (C20H19N3O2) suggests higher lipophilicity compared to the target compound .

2.3. 3-[(4-Substituted piperazin-1-yl)methyl]-1H-indole derivatives

- Structure : Piperazine analogues with varied N-4 substituents (e.g., methyl, benzyl).

- Activity : Demonstrated IC50 values <10 μM in cytotoxicity assays against cancer cell lines. Substitution at the piperazine N-4 position significantly affects potency, highlighting the importance of substituent choice in indole derivatives .

2.4. 5-Chloro-3-nitro-1H-indole

- Structure : Replaces the pyrrolidinylmethyl group with chlorine.

- Impact : The electron-withdrawing chlorine atom reduces basicity compared to the amine-containing target compound. This derivative serves as a pharmaceutical intermediate, emphasizing the role of functional groups in directing synthetic applications .

Biological Activity

5-Nitro-3-(pyrrolidin-1-ylmethyl)-1H-indole is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on its antibacterial, antifungal, and anticancer activities, supported by relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by a nitro group and a pyrrolidine moiety attached to an indole framework. The synthesis typically involves the condensation of 5-nitroindole derivatives with pyrrolidine, followed by purification and characterization using techniques such as NMR and mass spectrometry .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

The compound demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus, with MIC values indicating effective inhibition at relatively low concentrations . In contrast, its activity against Gram-negative bacteria was less pronounced, suggesting a need for structural modifications to enhance efficacy.

Antifungal Activity

In addition to antibacterial effects, the compound has shown promise as an antifungal agent. Studies indicate that it exhibits inhibitory effects against several fungal pathogens.

Table 2: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 30 µg/mL |

| Aspergillus niger | 25 µg/mL |

The antifungal activity was evaluated using standard methods, revealing that it can inhibit the growth of Candida albicans and Aspergillus niger effectively . The presence of the nitro group appears to play a crucial role in enhancing the bioactivity of this class of compounds.

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. It has been reported to interact with DNA structures, specifically G-quadruplexes, which are known to play a role in cancer cell proliferation.

Case Study: Interaction with G-Quadruplex DNA

A study demonstrated that this compound binds to c-Myc G-quadruplex DNA with high affinity, indicating potential as an anticancer agent. The binding affinity was quantified using fluorescence spectroscopy, showing a stoichiometry of 2:1 (compound:DNA) . Such interactions could disrupt the normal function of oncogenes, leading to inhibited cancer cell growth.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-nitro-3-(pyrrolidin-1-ylmethyl)-1H-indole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including alkylation or Mannich-type reactions to introduce the pyrrolidine moiety. For example, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been used for analogous indole derivatives, where PEG-400/DMF solvent systems and CuI catalysis improve reaction efficiency . Optimization may include adjusting solvent polarity (e.g., PEG-400 for greener synthesis) or catalyst loading. Column chromatography (e.g., 70:30 ethyl acetate/hexane) is commonly used for purification, with yields around 42% for similar structures .

Q. How is the structural integrity of this compound validated?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. Key diagnostic signals include:

- ¹H NMR : Aromatic protons (δ 7.5–8.5 ppm for nitro-substituted indole), pyrrolidine methylene protons (δ 2.5–3.5 ppm).

- ¹³C NMR : Nitro group deshields adjacent carbons (~120–130 ppm).

- 19F NMR (if fluorinated analogs are synthesized) confirms substituent positions . High-resolution mass spectrometry (HRMS) and X-ray diffraction are used for absolute confirmation .

Q. What solvent systems and purification techniques are recommended for this compound?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) are preferred for reactions involving nitro groups due to their stabilizing effects. For purification, silica gel chromatography with gradient elution (e.g., hexane to ethyl acetate) effectively separates nitro-indole derivatives. TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) monitors reaction progress .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to serotonergic receptors?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with targets like 5-HT1A receptors. Key steps include:

- Ligand preparation : Optimize the compound’s 3D structure using Gaussian (DFT calculations).

- Receptor selection : Use crystallographic data (e.g., PDB ID 7E2Z for 5-HT1A).

- Binding pose analysis : Focus on the pyrrolidine-methyl group’s role in hydrophobic interactions and nitro group’s electron-withdrawing effects .

Q. What structural modifications enhance the pharmacokinetic profile of nitro-indole derivatives?

- Methodological Answer :

- Bioisosteric replacement : Substitute pyrrolidine with piperidine to modulate lipophilicity (logP) and blood-brain barrier penetration .

- Nitro group reduction : Convert -NO₂ to -NH₂ to improve metabolic stability. Thiosemicarbazone derivatives (e.g., 5-nitro-1H-indole-2,3-dione analogs) show enhanced solubility and antiviral activity .

- Prodrug strategies : Esterify the indole nitrogen to enhance oral bioavailability .

Q. How do contradictory biological activity data arise for nitro-indole derivatives, and how can they be resolved?

- Methodological Answer : Contradictions often stem from assay variability (e.g., cell lines, receptor isoforms). Mitigation strategies include:

- Triangulation : Validate results across multiple assays (e.g., radioligand binding, functional cAMP assays).

- Metabolic profiling : Use LC-MS to identify active metabolites that may skew in vitro vs. in vivo data .

- Structural analogs : Compare activity of 5-nitro vs. 5-fluoro indoles to isolate electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.